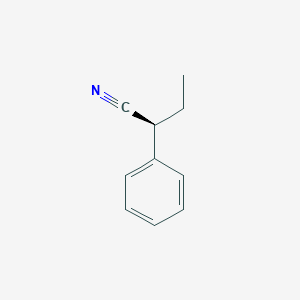

(2S)-2-phenylbutanenitrile

Description

Properties

IUPAC Name |

(2S)-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPUPXNVRNBDSW-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Cyanation

Asymmetric cyanation has emerged as a powerful method for constructing chiral nitriles. A notable approach involves the use of chiral catalysts to induce enantioselectivity during cyanide addition to prochiral ketones. For instance, (S)-2-methoxy-4-phenylbutanenitrile was synthesized via asymmetric acetal cyanation, achieving high enantiomeric excess (ee) through chiral Lewis acid catalysis . While this specific example involves a methoxy-substituted derivative, the methodology can be extrapolated to 2-phenylbutanenitrile by substituting the starting ketone.

The reaction typically employs a chiral salen-aluminum complex to coordinate the cyanide nucleophile, directing its attack to the si face of the ketone (Figure 1). This results in the (S)-configured nitrile with ee values exceeding 90% under optimized conditions . However, the necessity for anhydrous conditions and expensive catalysts limits large-scale applications.

Table 1: Key Parameters in Asymmetric Cyanation

Nucleophilic Substitution Approaches

Nucleophilic substitution of halogenated precursors with cyanide ions offers a straightforward route to racemic 2-phenylbutanenitrile. Patent US4847301 describes the preparation of 4-dimethylamino-2-phenylbutanenitrile via alkylation of phenylacetonitrile with 2-dimethylaminoethyl chloride . Although this yields a tertiary amine derivative, omitting the dimethylamine reagent and using a primary alkyl halide could theoretically produce 2-phenylbutanenitrile.

For example, treatment of 2-bromo-2-phenylbutane with potassium cyanide in dimethyl sulfoxide (DMSO) at 50°C generates the nitrile via an SN2 mechanism. However, this method often suffers from racemization due to the planar transition state, necessitating post-synthesis resolution .

Cyanoethylation of Carbonyl Compounds

The cyanoethylation of aldehydes or ketones with acrylonitrile derivatives provides an alternative pathway. A patent by CN103896782B outlines the synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile via addition of sodium cyanide to Propiophenone in the presence of dimethylamine . Adapting this method by replacing dimethylamine with a proton source could yield 2-phenylbutanenitrile.

The reaction proceeds through conjugate addition of cyanide to the α,β-unsaturated carbonyl intermediate, followed by tautomerization (Scheme 1). While this approach achieves moderate yields (60–70%), stereocontrol remains a challenge without chiral inductors .

Chiral Resolution Techniques

When racemic 2-phenylbutanenitrile is synthesized, chiral resolution via enzymatic or chromatographic methods becomes indispensable. Although none of the provided sources directly address this compound, analogous resolutions of nitriles using lipases or chiral stationary phases have been reported . For instance, Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of racemic 2-phenylbutyronitrile, leaving the (S)-enantiomer intact .

Table 2: Resolution Efficiency of Racemic Nitriles

Chemical Reactions Analysis

Types of Reactions

(2S)-2-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (2S)-2-phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (2S)-2-phenylbutanenitrile can yield (2S)-2-phenylbutylamine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, hydrolysis of the nitrile group can produce (2S)-2-phenylbutanamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Hydrolysis using aqueous acid or base.

Major Products

Oxidation: (2S)-2-phenylbutanoic acid

Reduction: (2S)-2-phenylbutylamine

Substitution: (2S)-2-phenylbutanamide

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(2S)-2-phenylbutanenitrile serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for multiple functional group transformations, making it a versatile building block in synthetic chemistry.

Common Synthetic Routes

The compound can be synthesized through several methods:

- Alkylation of 2-phenylacetonitrile : This method involves alkylating 2-phenylacetonitrile with bromoethane, followed by hydrolysis to yield 2-phenylbutanoic acid and reduction to form 2-phenyl-1-butanol.

- Catalytic Hydrogenation : Industrially, it is often produced via the catalytic hydrogenation of phenylacetonitrile using metal catalysts like palladium on carbon under high pressure and temperature conditions.

Pharmaceutical Applications

Drug Development

Research is ongoing to explore (2S)-2-phenylbutanenitrile's potential as a building block for drug development. Its derivatives have shown promise in modulating biological pathways associated with various diseases.

Biological Activity

The compound exhibits several biological activities:

- Neuroprotective Effects : Studies indicate that derivatives of (2S)-2-phenylbutanenitrile can protect neuronal cells from oxidative stress by modulating reactive oxygen species (ROS) levels and activating survival signaling pathways.

- Anti-inflammatory Activity : Related compounds have been shown to significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic roles in treating inflammatory diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (2S)-2-phenylbutanenitrile is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to participate in various reactions, leading to the formation of valuable chemical products.

Case Studies

| Activity | Reference | Observations |

|---|---|---|

| Neuroprotection | Reduced ROS levels; activation of survival pathways | |

| Anti-inflammatory | Decreased cytokine production | |

| Enzyme inhibition (DAGL) | Modulation of lipid metabolism pathways |

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of (2S)-2-phenylbutanenitrile exhibited protective effects against oxidative stress in neuronal cells. The mechanism involved modulation of ROS levels and activation of survival signaling pathways, highlighting its potential use in neurodegenerative disease therapies.

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds, revealing significant reductions in pro-inflammatory cytokines. This suggests that (2S)-2-phenylbutanenitrile could play a role in developing treatments for inflammatory conditions.

Comparison with Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| Benzyl cyanide | Lacks ethyl group | Organic synthesis |

| Phenylacetonitrile | Different carbon chain length | Precursor for pharmaceuticals |

| 2-Phenylpropionitrile | Shorter carbon chain | Similar synthetic applications |

(2S)-2-phenylbutanenitrile stands out due to its specific carbon chain length and the presence of both a phenyl group and a nitrile group. This combination allows for diverse reactivity and applications across different fields.

Mechanism of Action

The mechanism of action of (2S)-2-phenylbutanenitrile depends on its specific application. In general, the compound can interact with biological targets through its nitrile group, which can undergo various chemical transformations in vivo. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2S)-2-phenylbutanenitrile, we compare it with structurally related nitriles using available evidence:

Structural Analogues and Physicochemical Properties

| Compound | Molecular Formula | Average Mass (g/mol) | Stereocenters | Key Substituent | Boiling Point* | Solubility* |

|---|---|---|---|---|---|---|

| (2S)-2-Phenylbutanenitrile | C₁₀H₁₁N | ~145.21 | 1 | Phenyl | High† | Low in water‡ |

| (2S)-2-Methylbutanenitrile | C₅H₉N | 83.134 | 1 | Methyl | Not reported | Moderate in water |

| 2-Phenylpropanenitrile | C₉H₉N | 131.18 | 0 | Phenyl | ~250°C | Insoluble‡ |

*Hypothetical values inferred from substituent effects; †Phenyl groups increase molecular weight and van der Waals interactions, leading to higher boiling points compared to alkyl-substituted nitriles. ‡Aromatic groups reduce water solubility due to hydrophobic effects .

Stereochemical and Reactivity Differences

- (2S)-2-Phenylbutanenitrile vs. For example, the phenyl group may slow down nucleophilic attack at the nitrile carbon due to steric hindrance .

- (2S)-2-Phenylbutanenitrile vs. 2-Phenylpropanenitrile : The absence of a stereocenter in 2-phenylpropanenitrile simplifies synthesis but limits utility in enantioselective reactions. The additional carbon in the butanenitrile backbone may enhance flexibility in binding to chiral catalysts .

Research Findings and Limitations

- Synthesis Challenges : Enantioselective synthesis of (2S)-2-phenylbutanenitrile would require chiral catalysts or resolution techniques, akin to methods used for (2S)-2-methylbutanenitrile .

- Application Gaps : Unlike well-studied nitriles like acrylonitrile or benzonitrile, the pharmacological or industrial relevance of (2S)-2-phenylbutanenitrile remains underexplored in the provided evidence.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-phenylbutanenitrile, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis of (2S)-2-phenylbutanenitrile typically involves enantioselective catalysis or chiral resolution. For example, asymmetric hydrogenation of α,β-unsaturated nitriles using chiral ligands (e.g., BINAP-Ru complexes) can yield high enantiomeric excess (ee) . Optimization strategies include adjusting catalyst loading, reaction temperature, and solvent polarity. Chiral GC or HPLC with columns like Chiralcel OD-H can validate ee ≥98% .

Q. How can researchers characterize the stereochemical configuration of (2S)-2-phenylbutanenitrile?

- Methodological Answer : Polarimetry and circular dichroism (CD) spectroscopy are standard for confirming the (S)-configuration. X-ray crystallography of derivatives (e.g., co-crystals with chiral resolving agents) provides definitive proof . Computational methods (e.g., DFT calculations) can corroborate experimental data by comparing predicted and observed optical rotations .

Q. What are the key spectroscopic techniques for identifying impurities in (2S)-2-phenylbutanenitrile?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT) identifies structural impurities (e.g., regioisomers). LC-MS detects trace organic byproducts, while IR spectroscopy confirms nitrile functional group integrity (C≡N stretch ~2240 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of (2S)-2-phenylbutanenitrile influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The (S)-configuration directs stereoelectronic effects, favoring axial attack in ketone additions. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal rate differences between enantiomers. Computational modeling (e.g., transition state analysis with Gaussian) quantifies steric and electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for (2S)-2-phenylbutanenitrile derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Reproduce experiments under standardized protocols (e.g., PBS buffer, DMSO ≤0.1%). Meta-analyses of published IC₅₀ values and sensitivity analyses (e.g., varying enzyme concentrations) identify confounding variables .

Q. How can researchers design experiments to probe the metabolic stability of (2S)-2-phenylbutanenitrile in vitro?

- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors for phase I metabolism studies. LC-MS/MS monitors parent compound depletion and metabolite formation (e.g., hydroxylated products). Control for nonspecific binding using charcoal adsorption assays .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in (2S)-2-phenylbutanenitrile toxicity studies?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) fits dose-response curves. Bootstrap resampling (≥1000 iterations) calculates 95% confidence intervals for EC₅₀ values. Outlier detection (Grubbs’ test) ensures data robustness .

Q. How can researchers validate the chiral stability of (2S)-2-phenylbutanenitrile under long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic chiral HPLC analysis. Compare ee at t=0 and t=6 months. Degradation pathways (e.g., racemization) are modeled using Arrhenius kinetics .

Safety & Handling

Q. What are the critical safety considerations for handling (2S)-2-phenylbutanenitrile in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.